

Antitumor agent-99 chemical structure and properties

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Compound of Interest

Compound Name: Antitumor agent-99

Cat. No.: B12366771

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An In-depth Technical Guide to Antitumor Agent-99

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-99, also designated as compound 7 in recent literature, is a novel antifolate agent with potent and selective anticancer properties.^{[1][2]} This compound demonstrates a targeted approach by inhibiting cellular uptake through folate receptor alpha (FR α), folate receptor beta (FR β), and the proton-coupled folate transporter (PCFT).^{[1][2]} Its mechanism of action is rooted in the disruption of essential metabolic pathways for cancer cell proliferation, specifically the de novo purine biosynthesis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Antitumor agent-99**, along with detailed experimental protocols and relevant signaling pathways.

Chemical Structure and Properties

Antitumor agent-99 is a 6-methyl substituted pyrrolo[2,3-d]pyrimidine antifolate. The introduction of a methyl group at the 6-position of the pyrrole ring is a key structural feature that enhances its selectivity for tumor-associated transporters like FRs and PCFT over the ubiquitously expressed reduced folate carrier (RFC).^{[1][3]} This strategic modification is designed to minimize off-target effects and reduce systemic toxicity.

Chemical Structure:

Caption: A placeholder for the 2D chemical structure of **Antitumor agent-99**.

Physicochemical and Biological Properties:

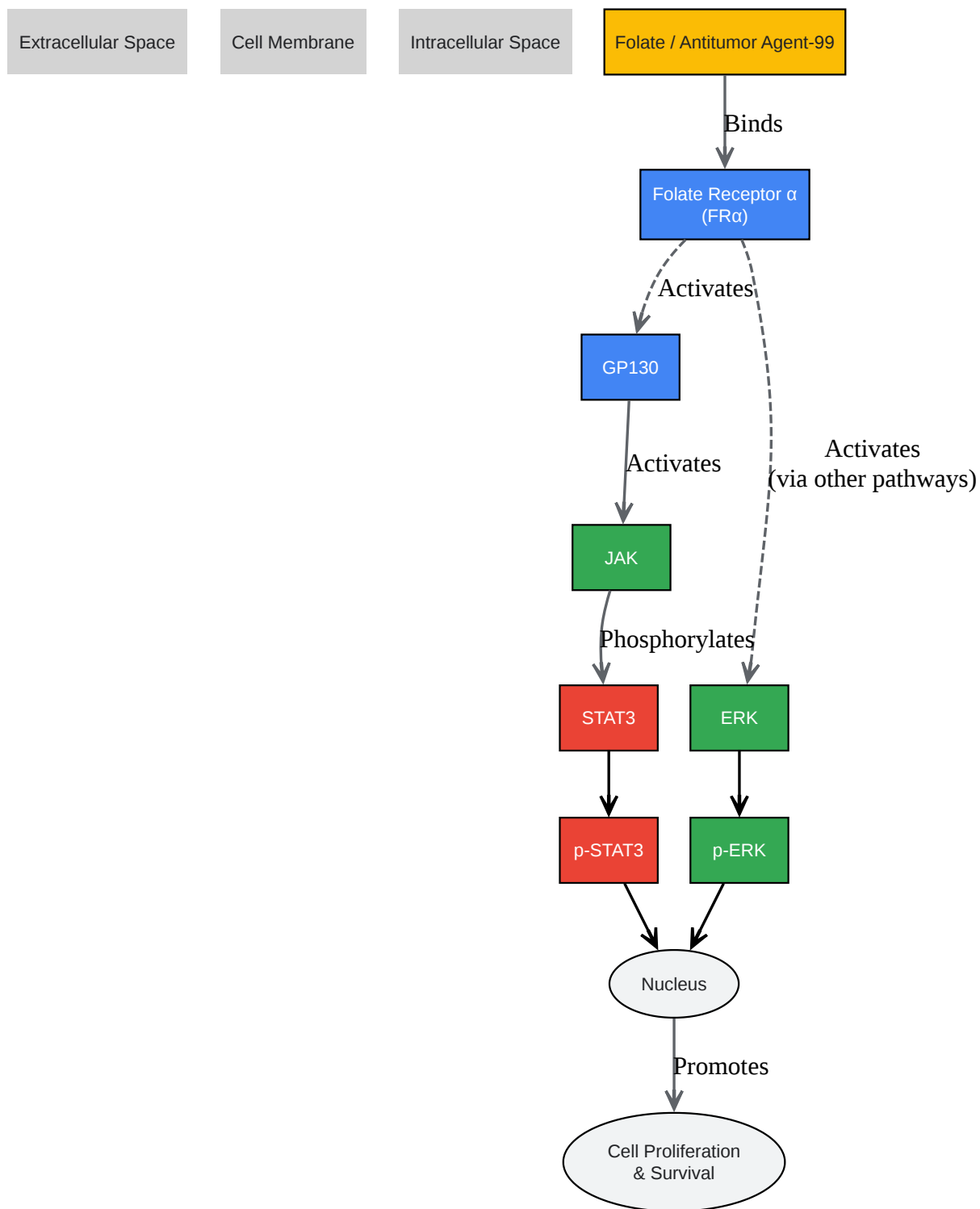
Property	Value	Reference
Molecular Formula	C19H21N5O6S	[4]
Molecular Weight	447.46 g/mol	[2]
Appearance	Powder	[4]
IC50 (R2/PCFT4 cells)	51.46 nM	[1][2]
IC50 (RT16(FR α) cells)	2.53 nM	[1][2]
IC50 (D4(FR β) cells)	2.98 nM	[1][2]

Mechanism of Action and Signaling Pathways

Antitumor agent-99 exerts its cytotoxic effects by targeting folate-dependent pathways essential for nucleotide synthesis. By selectively entering cancer cells via FR α , FR β , and PCFT, it inhibits key enzymes involved in de novo purine biosynthesis.[3] This leads to a depletion of the purine nucleotide pool, thereby arresting DNA replication and cell division, ultimately inducing apoptosis in cancer cells.

The primary targets of **Antitumor agent-99**, FR α and PCFT, are often overexpressed in various solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[5][6] FR α , a GPI-anchored protein, can initiate intracellular signaling cascades upon ligand binding, including the activation of the JAK/STAT3 and ERK pathways, which are crucial for cell growth and survival.[7]

Signaling Pathway of FR α -Mediated Tumor Cell Proliferation:



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Caption: FR α signaling cascade leading to cell proliferation.

Experimental Protocols

The following are generalized protocols based on the synthesis and evaluation of similar antifolate compounds. For specific details regarding **Antitumor agent-99**, refer to the primary literature by Kaku K et al., 2023.[1]

Synthesis of Antitumor Agent-99 (Compound 7)

The synthesis of 6-methyl substituted pyrrolo[2,3-d]pyrimidine antifolates involves a multi-step process. A key step is the thermal indolization of a pyrimidine hydrazone intermediate. The general workflow is as follows:

Experimental Workflow for Synthesis:



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Caption: General synthetic workflow for **Antitumor agent-99**.

Detailed Steps (Illustrative):

- **Condensation:** React appropriate ketone precursors with a hydrazine derivative in a suitable solvent (e.g., 2-methoxyethanol) under reflux to form the key pyrimidine hydrazone intermediates.[3]
- **Thermal Indolization:** Heat the pyrimidine hydrazone in a high-boiling solvent (e.g., diphenyl ether) to induce cyclization and form the 6-methyl-pyrrolo[2,3-d]pyrimidine scaffold.[3]
- **Hydrolysis:** Saponify the ester groups on the side chain precursor using a base like sodium hydroxide.[3]
- **Peptide Coupling:** Couple the resulting carboxylic acid with a glutamate ester derivative using a peptide coupling agent (e.g., N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine) in an appropriate solvent like DMF.[3]

- Final Hydrolysis: Perform a final saponification of the glutamate esters to yield the active diacid form of **Antitumor agent-99**, followed by acidification to precipitate the product.[3]

Cell Proliferation Assay

The antiproliferative activity of **Antitumor agent-99** is determined using a standard cell viability assay, such as the MTT or MTS assay.

Protocol:

- Cell Seeding: Plate human tumor cell lines (e.g., KB, IGROV1, RT16, D4, and R2/PCFT4) in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **Antitumor agent-99** for a specified period (e.g., 72 hours).
- Viability Assessment: Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Antitumor agent-99 represents a promising development in the field of targeted cancer therapy. Its unique chemical structure confers selectivity for tumor-associated folate transporters, and its mechanism of action effectively disrupts a fundamental metabolic pathway in cancer cells. The data presented in this guide underscore its potential as a lead compound for further preclinical and clinical investigation. The detailed protocols provide a foundation for researchers to replicate and expand upon the existing findings, facilitating the continued exploration of this and related antifolate agents.

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